REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[O-]CC.[Na+].O.[N+:12]([CH3:15])([O-:14])=[O:13]>C(O)C>[N+:12]([CH2:15][C:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1)([O-:14])=[O:13] |f:1.2|
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Name
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|
Quantity
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40 mL
|
Type
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reactant
|
Smiles
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C1(CCCC1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
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36 mL
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Type
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reactant
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Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
14 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
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Quantity
|
8.5 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
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Quantity
|
400 mL
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Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The solution was stirred for 5 d at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×350 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with water (2×200) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The starting materials and solvent were removed from the product by distillation under reduced pressure
|
Reaction Time |
5 d |
Name
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|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC1(CCCC1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |